molecular formula C6H12BrNO B1361514 2-Bromo-n,n-diethylacetamide CAS No. 2430-01-5

2-Bromo-n,n-diethylacetamide

Cat. No. B1361514
Key on ui cas rn: 2430-01-5
M. Wt: 194.07 g/mol
InChI Key: LHNPENNQGSGOTO-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

A solution of 2-bromoacetyl bromide (20.2 g, 100 mmol) in THF (300 mL) was cooled to 0° C. and treated with diethylamine (7.31 g, 100 mmol). After dropwise addition of ethyldiisopropylamine (15.5 g, 120 mmol) the reaction mixture was allowed to reach RT and was stirred for 90 min. Water (250 mL) and ethyl acetate (300 mL) were added, the layers were separated and the aqueous layer was extracted twice with ethyl acetate (100 mL). The solvents were removed in vacuo and the residue was purified by distillation (bp 120-121° C./24 mbar) to give 5.24 g (27%) of the title compound as pale yellow oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7].C(N(C(C)C)C(C)C)C.O>C1COCC1.C(OCC)(=O)C>[Br:1][CH2:2][C:3]([N:8]([CH2:9][CH3:10])[CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.31 g
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation (bp 120-121° C./24 mbar)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrCC(=O)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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